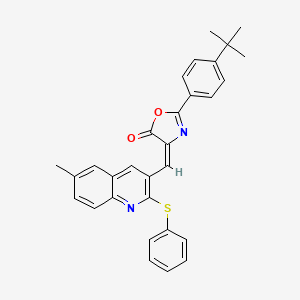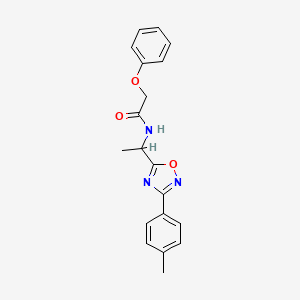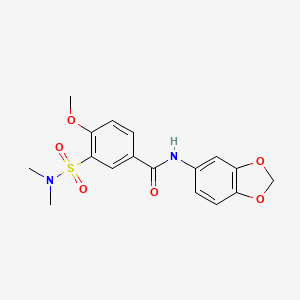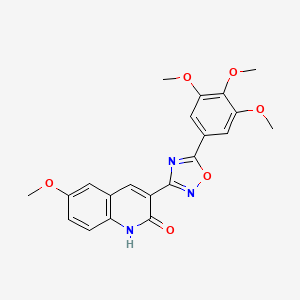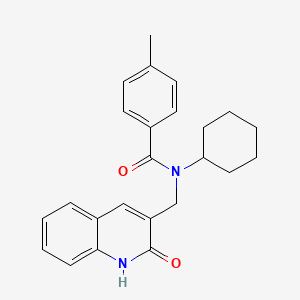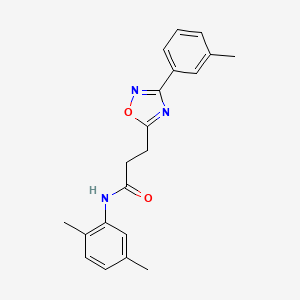
N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPOP is a synthetic compound that belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to undergo a photoinduced electron transfer (PET) process, which results in the generation of a fluorescent signal. When this compound is exposed to ROS, the PET process is disrupted, resulting in a decrease in fluorescence intensity. This allows for the selective detection of ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells, making it a safe and effective tool for studying biological processes. It has been shown to be non-toxic and non-cytotoxic, even at high concentrations, and does not interfere with normal cellular processes.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high selectivity for detecting ROS in living cells. It is also easy to use and does not require any specialized equipment. However, there are some limitations to its use, including its limited stability in aqueous solutions and its sensitivity to light and temperature.
将来の方向性
There are many potential future directions for research involving N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could involve the development of new derivatives of this compound that have improved stability and sensitivity. Another area of research could involve the use of this compound in combination with other fluorescent probes to study multiple biological processes simultaneously. Additionally, this compound could be used in conjunction with other imaging techniques, such as confocal microscopy, to provide more detailed information about the location and activity of ROS in living cells. Overall, the potential applications of this compound in scientific research are vast and exciting, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 2,5-dimethylbenzoyl chloride with hydrazine hydrate to form 2,5-dimethylphenyl hydrazine. This intermediate is then reacted with m-tolylglyoxal to form the oxadiazole ring, which is subsequently reacted with 3-bromopropionyl chloride to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-(2,5-dimethylphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of fluorescence imaging, where this compound has been used as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play an important role in cell signaling and homeostasis, but can also cause damage to cells if their levels become too high. This compound has been shown to be highly selective for detecting ROS in living cells, making it a valuable tool for studying the role of ROS in various biological processes.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-4-6-16(11-13)20-22-19(25-23-20)10-9-18(24)21-17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIWNPLQEVMZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

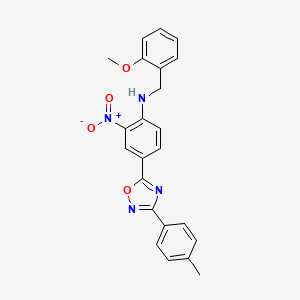
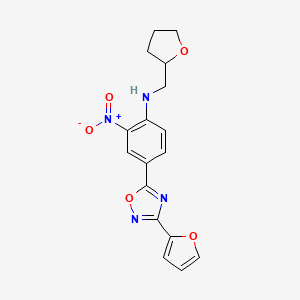
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)

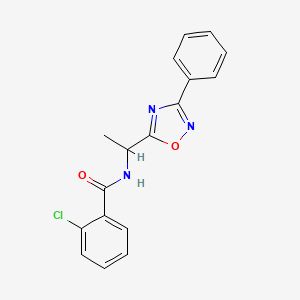
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
